molecular formula C11H16O2 B13971121 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one CAS No. 288393-05-5

3,4-Dimethyl-5-pentylidenefuran-2(5H)-one

Cat. No.: B13971121
CAS No.: 288393-05-5
M. Wt: 180.24 g/mol
InChI Key: MTQPZHNZYWAXEH-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-pentylidenefuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes two methyl groups at the 3 and 4 positions, and a pentylidene group at the 5 position of the furan ring. It is used in various chemical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 3,4-dimethylfuran-2(5H)-one with pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Aldol Condensation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-pentylidenefuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

3,4-Dimethyl-5-pentylidenefuran-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylfuran-2(5H)-one: Lacks the pentylidene group, making it less hydrophobic.

    5-Pentylidenefuran-2(5H)-one: Lacks the methyl groups at the 3 and 4 positions, affecting its steric and electronic properties.

    2,5-Dimethylfuran: A simpler furan derivative with different reactivity and applications.

Uniqueness

3,4-Dimethyl-5-pentylidenefuran-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and pentylidene groups influences its reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-5-pentylidenefuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPZHNZYWAXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1C(=C(C(=O)O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862410
Record name 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288393-05-5
Record name 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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